molecular formula C3H8N2O2 B14420893 Methanol, (ethylnitrosoamino)- CAS No. 86860-62-0

Methanol, (ethylnitrosoamino)-

Cat. No.: B14420893
CAS No.: 86860-62-0
M. Wt: 104.11 g/mol
InChI Key: MEHJJKQPRAUJAC-UHFFFAOYSA-N
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Description

Methanol, (ethylnitrosoamino)-, also known as N-ethyl-N-nitrosomethanolamine, is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, occurrence, and effects on human health.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanol, (ethylnitrosoamino)-, typically involves the nitrosation of secondary amines. One common method is the reaction of N-ethylmethanolamine with nitrous acid under acidic conditions. The reaction can be represented as follows:

N-ethylmethanolamine+HNO2Methanol, (ethylnitrosoamino)-+H2O\text{N-ethylmethanolamine} + \text{HNO}_2 \rightarrow \text{Methanol, (ethylnitrosoamino)-} + \text{H}_2\text{O} N-ethylmethanolamine+HNO2​→Methanol, (ethylnitrosoamino)-+H2​O

Industrial Production Methods

Industrial production of nitrosamines, including methanol, (ethylnitrosoamino)-, is generally avoided due to their toxic and carcinogenic nature. they can be produced in controlled laboratory settings for research purposes. The production involves careful handling of reagents and strict adherence to safety protocols to prevent exposure and contamination.

Chemical Reactions Analysis

Types of Reactions

Methanol, (ethylnitrosoamino)-, can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso compounds and other oxidized derivatives.

    Reduction: Reduction reactions can break the N-NO bond, leading to the formation of secondary amines.

    Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso compounds and other oxidized derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted nitrosamines depending on the nucleophile used.

Scientific Research Applications

Methanol, (ethylnitrosoamino)-, is primarily used in scientific research to study the mechanisms of nitrosamine formation and their effects on biological systems. Some key applications include:

    Chemistry: Understanding the reactivity and stability of nitrosamines.

    Biology: Investigating the mutagenic and carcinogenic effects of nitrosamines on cellular systems.

    Medicine: Studying the potential health risks associated with nitrosamine exposure and developing methods for detection and mitigation.

    Industry: Researching the formation of nitrosamines in industrial processes and developing strategies to minimize their presence in consumer products.

Mechanism of Action

The mechanism by which methanol, (ethylnitrosoamino)-, exerts its effects involves the formation of DNA adducts. The nitroso group can react with nucleophilic sites on DNA, leading to mutations and potentially carcinogenic outcomes. The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA repair mechanisms and cellular responses to DNA damage.

Comparison with Similar Compounds

Methanol, (ethylnitrosoamino)-, can be compared with other nitrosamines such as:

    N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and occurrence in various environmental and industrial settings.

    N-nitrosodiethylamine (NDEA): Similar in structure but with ethyl groups instead of methyl groups, also highly carcinogenic.

    N-nitrosomorpholine (NMOR): Contains a morpholine ring and is studied for its mutagenic properties.

The uniqueness of methanol, (ethylnitrosoamino)-, lies in its specific structure and the resulting reactivity and biological effects. Its study helps in understanding the broader class of nitrosamines and their impact on health and the environment.

Properties

CAS No.

86860-62-0

Molecular Formula

C3H8N2O2

Molecular Weight

104.11 g/mol

IUPAC Name

N-ethyl-N-(hydroxymethyl)nitrous amide

InChI

InChI=1S/C3H8N2O2/c1-2-5(3-6)4-7/h6H,2-3H2,1H3

InChI Key

MEHJJKQPRAUJAC-UHFFFAOYSA-N

Canonical SMILES

CCN(CO)N=O

Origin of Product

United States

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